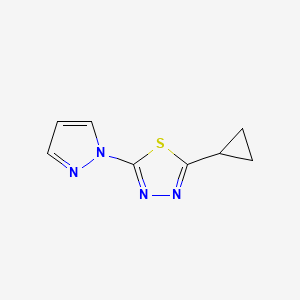![molecular formula C16H12N2O B2816902 7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one CAS No. 124831-97-6](/img/structure/B2816902.png)
7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of isoquinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one typically involves the alkylation of isoquinoline derivatives. The alkylation can proceed at different positions depending on the type of alkylating agent and reaction conditions. For instance, alkylation at the nitrogen (N) or carbon © positions can occur in the presence of a base . Additionally, the reaction with o-xylylene dibromide can lead to the formation of spiro compounds or other heterocyclic systems .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using high-boiling solvents and controlled reaction conditions to ensure the desired product yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the compound’s structure, although specific details on reduction products are less documented.
Common Reagents and Conditions:
Alkylating Agents: Used for alkylation reactions at nitrogen or carbon positions.
High-Boiling Solvents: Utilized in thermal rearrangement and oxidation reactions.
Major Products Formed:
Oxidation Products: Formed at positions 6 and 11 during oxidation reactions.
Spiro Compounds: Result from reactions with o-xylylene dibromide.
Wissenschaftliche Forschungsanwendungen
7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and for studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties, including its role in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates and products that interact with biological molecules . Specific molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
6,11-Dihydro-13H-isoquino[3,2-b]quinazolin-13-one: A linear isomer formed through thermal rearrangement.
Spiro Compounds: Formed from reactions with o-xylylene dibromide.
Uniqueness: 7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one is unique due to its angular structure and the variety of reactions it can undergo, leading to diverse products and applications .
Eigenschaften
IUPAC Name |
7,12-dihydroisoquinolino[2,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16-13-7-3-4-8-14(13)18-10-12-6-2-1-5-11(12)9-15(18)17-16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJXSFGOJQQFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN3C1=NC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2816824.png)
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2816825.png)
![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2816826.png)
![3-(3-methoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2816827.png)


![8-(4-ethoxyphenyl)-N-(2-methylpropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2816833.png)

![N-{5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B2816835.png)
![4-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2816837.png)
![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2816840.png)

